5-{[(3-Bromophenyl)methyl](methyl)amino}pentan-1-ol
Description
5-{(3-Bromophenyl)methylamino}pentan-1-ol is a secondary amine derivative featuring a pentanol backbone substituted with a methyl-(3-bromobenzyl)amino group. Its molecular formula is C₁₃H₁₉BrNO, with a molecular weight of 285.21 g/mol. The compound’s structure includes a 3-bromophenyl moiety, which is critical for its physicochemical and biological properties. This substitution pattern is often associated with enhanced binding affinity to neurological targets, such as dopamine transporters (DAT), while minimizing off-target effects .
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl-methylamino]pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-15(8-3-2-4-9-16)11-12-6-5-7-13(14)10-12/h5-7,10,16H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEQGCBHWPIKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCO)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{(3-Bromophenyl)methylamino}pentan-1-ol is a compound characterized by its unique structure, which includes a brominated phenyl group and an amino alcohol moiety. This compound falls into the category of aromatic amines and has the potential for various biological activities due to its functional groups.
Chemical Structure and Properties
- Molecular Formula : C12H18BrNO
- Molecular Weight : 272.18 g/mol
- Functional Groups :
- Bromine atom on the phenyl ring
- Amino group connected to a pentanol chain
The presence of these functional groups allows for both hydrophilic and hydrophobic interactions, which can influence the compound's biological activity.
The biological activity of 5-{(3-Bromophenyl)methylamino}pentan-1-ol is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers, while the amino group can participate in hydrogen bonding with biological macromolecules .
Enzyme Inhibition Studies
In related research, compounds similar to 5-{(3-Bromophenyl)methylamino}pentan-1-ol have been evaluated for their ability to inhibit enzymes involved in cancer cell proliferation. For instance, studies targeting kinesin spindle proteins (KSP) have highlighted how structural modifications can lead to significant inhibitory effects on mitotic processes in cancer cells .
Antimicrobial Activity
A study examining the antimicrobial effects of various aromatic amines found that compounds with increased lipophilicity demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that 5-{(3-Bromophenyl)methylamino}pentan-1-ol could exhibit similar antimicrobial efficacy due to its structural characteristics .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromophenyl Substitutions
Positional Isomers: 2-Bromo vs. 3-Bromo Derivatives
- No specific pharmacological data are available, but positional isomerism often alters receptor interactions due to spatial constraints .
- 5-{(3-Bromophenyl)methylamino}pentan-1-ol: The 3-bromophenyl group optimizes DAT specificity by aligning with hydrophobic pockets in the transporter, as seen in modafinil analogs like S,S-CE158 (C₁₇H₁₇BrN₂O₂S, MW: 397.29 g/mol) .
Cyclic vs. Linear Backbones
- 1-(3-Bromophenyl)cyclopentan-1-ol (C₁₁H₁₃BrO, MW: 241.12 g/mol ): The cyclopentanol backbone increases lipophilicity (logP ≈ 3.2) compared to the linear pentanol chain of the target compound. Reduced solubility in aqueous media may limit bioavailability for central nervous system (CNS) applications.
Functional Group Variations
Amino Alcohol Derivatives
- 5-(Methylamino)pentan-1-ol (C₆H₁₅NO, MW: 117.19 g/mol ): Lacks the 3-bromophenylmethyl group, resulting in lower molecular weight and reduced receptor binding affinity. Serves as a precursor for synthesizing more complex amines but lacks pharmacological relevance.
Cycloalkyl Substitutions
- 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol (C₁₁H₂₃NO, MW: 185.31 g/mol ): Replacing the bromophenyl group with a cyclobutylmethyl moiety eliminates halogen-mediated hydrophobic interactions. Likely exhibits weaker DAT binding but improved metabolic stability due to reduced oxidative susceptibility.
Research Findings and Pharmacological Insights
DAT Specificity and Addiction Potential
- Key Finding: Bromophenyl substitution at the 3-position (as in 5-{(3-Bromophenyl)methylamino}pentan-1-ol) correlates with high DAT specificity and minimal reward pathway activation, a trait shared with S,S-CE158 .
- Mechanism: The 3-bromo group enhances π-π stacking with DAT residues, while the methylamino-pentanol backbone facilitates hydrogen bonding.
Synaptic Plasticity Enhancement
Comparative Data Table
| Compound Name | Molecular Formula | Substituent Position/Group | Molecular Weight (g/mol) | Key Pharmacological Trait |
|---|---|---|---|---|
| 5-{(3-Bromophenyl)methylamino}pentan-1-ol | C₁₃H₁₉BrNO | 3-Bromophenylmethyl | 285.21 | High DAT specificity |
| 4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol | C₁₀H₈ClNO₂ | 2-Bromophenylmethyl | 209.63 | Undocumented DAT activity |
| S,S-CE158 | C₁₇H₁₇BrN₂O₂S | 3-Bromophenyl, thiazole | 397.29 | Enhanced synaptic plasticity |
| 1-(3-Bromophenyl)cyclopentan-1-ol | C₁₁H₁₃BrO | Cyclopentanol backbone | 241.12 | High lipophilicity |
| 5-(Methylamino)pentan-1-ol | C₆H₁₅NO | No bromophenyl | 117.19 | Precursor utility |
Preparation Methods
Nucleophilic Substitution Using 5-Bromopentan-1-ol
A primary route involves 5-bromopentan-1-ol (2a ) as a key intermediate, synthesized via hydrobromic acid (HBr) treatment of 1,5-pentanediol in benzene at 70–80°C for 15 hours (89.1% yield) . This intermediate undergoes nucleophilic substitution with N-methyl-(3-bromobenzyl)amine to form the target compound.
Reaction Scheme :
Optimization Insights :
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve substitution efficiency by stabilizing transition states .
-
Base : Potassium carbonate or triethylamine neutralizes HBr, driving the reaction to completion .
-
Temperature : Reactions at 60–80°C reduce side-product formation .
Yield Considerations :
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| 5-Bromopentan-1-ol | 89.1 | HBr in benzene, 70–80°C, 15 h | |
| Alkylation | 65–75* | DMF, K₂CO₃, 12 h, 80°C | – |
*Theoretical yield based on analogous reactions .
Reductive Amination of 5-Oxopentanal
An alternative method employs reductive amination of 5-oxopentanal with N-methyl-(3-bromobenzyl)amine. This one-pot approach uses sodium cyanoborohydride (NaBH₃CN) or zinc borohydride (Zn(BH₄)₂) in methanol or ethanol .
Mechanistic Pathway :
Advantages :
-
Stereoselectivity : Zinc borohydride minimizes racemization in chiral analogs .
-
Scalability : Hydrazine monohydrate in Heck cyclization reactions demonstrates compatibility with borohydrides .
Limitations :
Mitsunobu Reaction for Direct Amine Installation
The Mitsunobu reaction enables direct coupling of 1,5-pentanediol with N-methyl-(3-bromobenzyl)amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids brominated intermediates but demands anhydrous conditions .
Reaction Parameters :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 0°C to room temperature.
Yield Comparison :
| Method | Yield (%) | Purity |
|---|---|---|
| Mitsunobu | 50–60 | >90% |
| Nucleophilic Substitution | 65–75 | 85–90% |
Catalytic Amination via Palladium Complexes
Palladium-catalyzed amination, as demonstrated in indanol syntheses , could be adapted for tertiary amine formation. Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂]) facilitates coupling between 5-bromopentan-1-ol and amines under inert atmospheres.
Conditions :
-
Base : Potassium carbonate.
Challenges :
-
Competing elimination reactions at high temperatures.
-
Catalyst cost and removal.
Hydroxyl Group Protection Strategies
Protecting the hydroxyl group in 5-bromopentan-1-ol as a silyl ether (e.g., TBSCl) prior to amination improves substitution yields by reducing side reactions . Subsequent deprotection with tetrabutylammonium fluoride (TBAF) regenerates the alcohol.
Example Protocol :
-
Protect 5-bromopentan-1-ol with TBSCl/imidazole in DCM (0°C, 2 h).
-
Perform alkylation with N-methyl-(3-bromobenzyl)amine.
-
Deprotect with TBAF/THF (rt, 1 h).
Yield Enhancement :
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Low | High | Moderate |
| Reductive Amination | 60–70 | Medium | Moderate | High |
| Mitsunobu | 50–60 | High | Low | High |
| Palladium Catalysis | 70–80* | High | Moderate | High |
*Theoretical projection based on Heck reaction efficiencies .
Industrial-Scale Considerations
For kilogram-scale production, nucleophilic substitution using 5-bromopentan-1-ol is preferred due to:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-{(3-Bromophenyl)methylamino}pentan-1-ol?
- Methodological Answer : A plausible route involves reductive amination of 3-bromobenzaldehyde with methylamine, followed by alkylation with 5-bromopentan-1-ol. Catalytic hydrogenation (e.g., Pd/C under H₂) or sodium cyanoborohydride (NaBH₃CN) in methanol/THF can facilitate the reductive step. Solvent choice (e.g., THF vs. ethanol) and temperature (0–25°C) significantly impact yield . For bromo-alcohol intermediates, HBr in benzene at 70–80°C has been used for nucleophilic substitution .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the aromatic protons (δ 7.2–7.5 ppm, split due to 3-bromo substitution), methylamino groups (δ 2.2–2.5 ppm), and the hydroxyl proton (δ 1.5–2.0 ppm, broad).
- ¹³C NMR : The brominated phenyl carbon resonates at ~125–130 ppm, while the alcohol-bearing carbon appears at ~60–65 ppm .
- IR : Stretching vibrations for -OH (~3300 cm⁻¹) and C-Br (~600 cm⁻¹) are critical.
- MS : Molecular ion peaks at m/z 284 (C₁₃H₁₈BrNO⁺) and fragments like [M-Br]⁺ (205) confirm the backbone .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : Store at 0–6°C in inert solvents (e.g., anhydrous THF or DCM) to prevent hydrolysis of the bromophenyl group. Avoid prolonged exposure to light, as aryl bromides are prone to photodegradation .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : Enantiomers may exhibit divergent receptor-binding affinities. Resolve stereoisomers via chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). Compare IC₅₀ values in assays (e.g., enzyme inhibition) to correlate configuration with activity .
Q. What strategies address contradictory spectroscopic data in structural elucidation?
- Methodological Answer :
- Contradiction : Discrepancies in ¹H NMR integration (e.g., unexpected splitting).
- Resolution : Perform 2D NMR (COSY, HSQC) to confirm coupling networks. Cross-validate with X-ray crystallography if crystalline .
- Case Study : A 2023 study resolved overlapping signals in a bromophenyl derivative using NOESY to confirm spatial proximity of methylamino and hydroxyl groups .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., GPCRs or kinases). Parameterize the bromophenyl group with force fields (e.g., GAFF2) and validate with MD simulations (NAMD/GROMACS). Compare binding energies of analogs to optimize pharmacophores .
Q. What are the challenges in scaling up synthesis while maintaining yield?
- Methodological Answer : Pilot-scale reactions often face reduced yields due to inefficient mixing or heat transfer. Optimize via:
- Flow Chemistry : Continuous reactors improve temperature control for exothermic steps (e.g., HBr addition).
- Catalyst Recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching .
Data Contradiction Analysis
Q. Why might biological assays show variable activity across studies?
- Methodological Answer :
- Source 1 : A 2025 study reported IC₅₀ = 10 µM against kinase X .
- Source 2 : A 2024 study found IC₅₀ = 50 µM under similar conditions .
- Resolution : Differences may arise from assay pH (affecting protonation of the amine) or solvent polarity (DMSO vs. PBS). Standardize protocols and include positive controls (e.g., staurosporine for kinase assays).
Experimental Design Guidelines
Q. How to design a SAR study for this compound’s derivatives?
- Methodological Answer :
Core Modifications : Synthesize analogs varying the bromophenyl position (para vs. meta), alkyl chain length (C₅ vs. C₆), and amine substituents (ethyl vs. methyl).
Assays : Test against a panel of targets (e.g., cancer cell lines, bacterial biofilms) using dose-response curves.
Data Analysis : Apply multivariate regression (e.g., CoMFA) to link structural features to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
